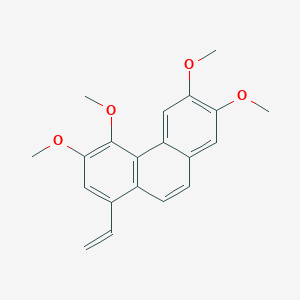![molecular formula C6H9N3O B14609214 1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole CAS No. 59282-97-2](/img/structure/B14609214.png)
1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole can be synthesized through a multi-step process involving the reaction of appropriate precursors. One common method involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically involves the following steps:
- Preparation of the alkyne precursor.
- Preparation of the azide precursor.
- Cycloaddition reaction between the alkyne and azide in the presence of a copper(I) catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects.
Comparaison Avec Des Composés Similaires
- 1-[2-(Ethenyloxy)ethyl]-1H-1,2,4-triazole
- 1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-benzotriazole
Comparison: 1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole is unique due to its specific substitution pattern and the presence of the ethenyloxyethyl group. This structural feature may confer distinct chemical and biological properties compared to other triazole derivatives.
Propriétés
Numéro CAS |
59282-97-2 |
|---|---|
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
1-(2-ethenoxyethyl)triazole |
InChI |
InChI=1S/C6H9N3O/c1-2-10-6-5-9-4-3-7-8-9/h2-4H,1,5-6H2 |
Clé InChI |
DRSRCEVSAZUPTN-UHFFFAOYSA-N |
SMILES canonique |
C=COCCN1C=CN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


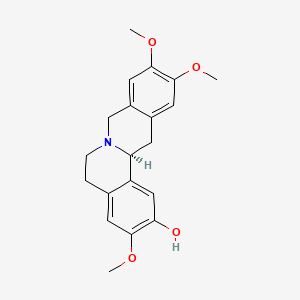

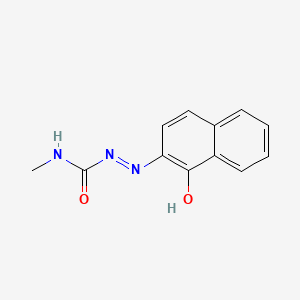

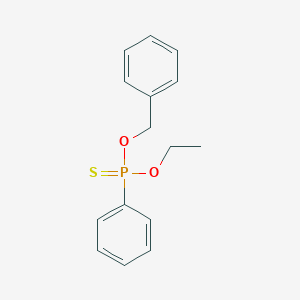
![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)

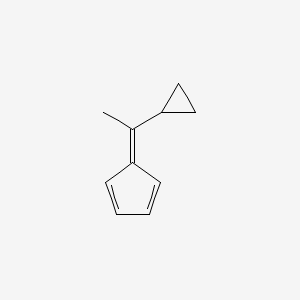
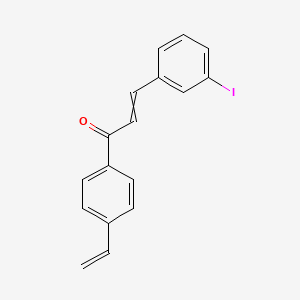

![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)
![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)

